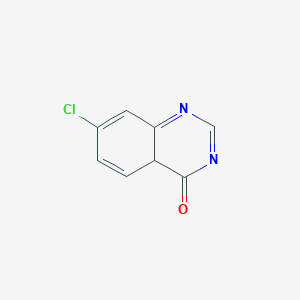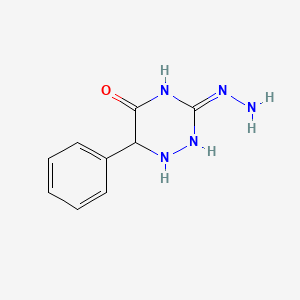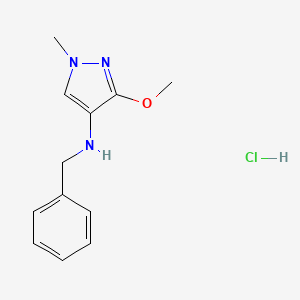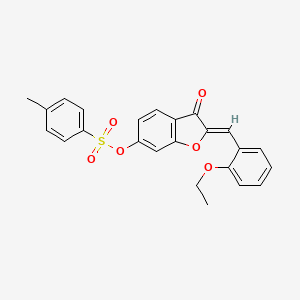![molecular formula C13H12N4O2 B12216118 5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12216118.png)
5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multicomponent reactions. One common method is the Biginelli-like reaction, which involves the condensation of 3,5-diaminotriazole, benzaldehyde, and a β-ketoester under mild acidic conditions . This reaction can be fine-tuned to achieve regioselectivity, producing either 5-aryl-7-methyl or 7-aryl-5-methyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts, such as Schiff base zinc(II) complexes supported on magnetite nanoparticles. These catalysts can promote the reaction under solvent-free conditions, resulting in high yields and easy recovery of the catalyst .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxidized analogues.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Mild acidic conditions are often used for oxidation reactions.
Reduction: LiAlH4 is a common reducing agent for this compound.
Substitution: Neutral ionic liquids can be used to achieve regioselective substitution.
Major Products
The major products formed from these reactions include regioselectively substituted triazolopyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit RNA-dependent RNA polymerase, thereby preventing the replication of RNA viruses . Additionally, it may modulate GABAergic activity and inhibit voltage-gated ion channels, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Shares a similar triazolopyrimidine core but with a hydroxyl group at the C-7 position.
6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene: Another triazolopyrimidine derivative with different substituents.
Uniqueness
5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo regioselective synthesis and functionalization makes it a versatile compound for drug development .
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C13H12N4O2/c1-8-10(12(18)19)11(9-5-3-2-4-6-9)17-13(16-8)14-7-15-17/h2-7,11H,1H3,(H,18,19)(H,14,15,16) |
InChI Key |
CKHQRZWOTGWYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12216039.png)

![Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B12216051.png)
![1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12216058.png)

![4-[({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12216082.png)



![2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12216102.png)


![6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12216129.png)

